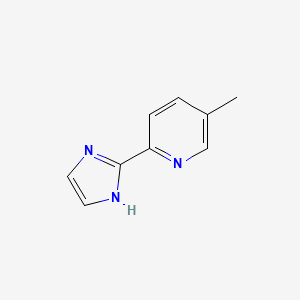

2-(1H-imidazol-2-yl)-5-methylpyridine

Description

2-(1H-Imidazol-2-yl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an imidazole moiety and at the 5-position with a methyl group. Its molecular formula is C₉H₉N₃, with a calculated molecular weight of 159.19 g/mol. This compound is of interest in pharmaceutical research, coordination chemistry, and materials science due to its versatile structure .

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-3-8(12-6-7)9-10-4-5-11-9/h2-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRVSSDCBMEEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Diketones with Nitriles

Adapting methodologies from benzo[d]dioxol systems, the target compound can be synthesized via cyclocondensation of a pyridine-containing 1,2-diketone with nitriles. For example, 1-(5-methylpyridin-2-yl)ethane-1,2-dione reacts with acetonitrile in acetic acid under reflux with ammonium acetate to yield the imidazole ring.

Procedure :

- Synthesis of 1-(5-Methylpyridin-2-yl)ethane-1,2-dione :

- Cyclocondensation :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of ammonia (from NH₄OAc) on the diketone, followed by cyclization with the nitrile to form the imidazole core.

Oxidation of Imidazoline Precursors

Source demonstrates the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine derivatives, which can be oxidized to the aromatic imidazole.

Procedure :

- Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methylpyridine :

- Oxidation to Imidazole :

Characterization :

Metal-Mediated Synthesis

While Source focuses on iridium complexes, the ligand synthesis protocol can be adapted for standalone imidazole-pyridine preparation.

Procedure :

- Ligand Preparation :

Comparative Analysis of Methods

Characterization and Analytical Data

- FT-IR : ν(C=N) at 1637 cm⁻¹, ν(C=C)aromatic at 1518 cm⁻¹.

- X-ray Crystallography : Monoclinic Cc space group for imidazole-pyridine derivatives, with π-π stacking distances of 3.6–3.8 Å.

- Fluorescence : λₑₘ = 430 nm (λₑₓ = 350 nm) in THF, quenched upon Zn²⁺ coordination.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-5-methylpyridine can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

2-(1H-imidazol-2-yl)-5-methylpyridine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The imidazole ring can coordinate with metal ions, affecting the function of metalloenzymes and other metalloproteins.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns and Molecular Properties

The table below highlights key structural differences and applications between 2-(1H-imidazol-2-yl)-5-methylpyridine and related compounds:

Key Observations:

- Substituent Effects : The ethynyl-methoxyphenyl group in BR-5MPEP enhances its binding affinity to mGluR5 compared to the imidazolyl group in the target compound, demonstrating how aromatic substituents influence receptor modulation .

- Adsorption Capacity: PIMH’s phenol group enables superior adsorption of nitrogen compounds (e.g., quinoline) compared to the target compound’s methyl group, which lacks H-bonding donors .

- Synthetic Utility : Bromine in 2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine facilitates cross-coupling reactions, whereas the target compound’s methyl group limits such reactivity .

Pharmacological Activity

- Target Compound : The imidazole ring may interact with histamine or serotonin receptors, though specific pharmacological data are lacking. Its methyl group likely improves blood-brain barrier penetration relative to polar analogs.

- BR-5MPEP : Shows potent negative allosteric modulation of mGluR5, linked to anxiolytic effects in rodent models .

Physicochemical Properties

Coordination Chemistry

The imidazole moiety in this compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Such complexes are explored in catalysis and materials science.

Drug Discovery

Modifying the pyridine substituents could optimize pharmacokinetics or receptor selectivity .

Biological Activity

2-(1H-imidazol-2-yl)-5-methylpyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a fused imidazole and pyridine structure, which is known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

- Molecular Formula : C₉H₈N₄

- Molecular Weight : 172.18 g/mol

The structure of this compound allows for diverse interactions with biological macromolecules, influencing its activity against various pathogens.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed using the broth microdilution method.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. The compound was tested against various fungal strains, revealing significant inhibitory effects.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 128 |

These findings suggest that the compound could be a promising candidate for developing antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound was evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HepG2 | 15 |

| HFF-1 (normal fibroblast) | >100 |

The IC50 values indicate that while the compound is effective against cancer cells, it shows significantly lower toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It is believed to inhibit key metabolic processes in bacteria and fungi, leading to cell death. Additionally, its anticancer effects may involve the induction of apoptosis in malignant cells through modulation of cell cycle regulators .

Q & A

Q. Green Chemistry Optimization :

- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (from 60% to 85%) .

- Solvent-free conditions minimize waste (e.g., using ionic liquids or neat reactions).

- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) enhance sustainability .

How can nuclear magnetic resonance (NMR) and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Q. Basic Research Focus

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing imidazole C2-H from pyridine protons) and confirms substitution patterns. For example, a singlet at δ 7.2 ppm (imidazole C2-H) and a doublet at δ 8.1 ppm (pyridine C6-H) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths (e.g., imidazole N–C bond: ~1.32 Å) and dihedral angles (e.g., 15° between imidazole and pyridine planes) .

Q. Advanced Application :

- Dynamic NMR probes tautomerism (e.g., 1H-imidazole vs. 3H-imidazole forms) under varying temperatures .

What density functional theory (DFT) methods are most reliable for predicting the electronic properties of this compound?

Q. Advanced Research Focus

Q. Mitigation Strategy :

- Multi-method validation : Combine DFT with semi-empirical (e.g., PM6) or molecular dynamics simulations .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Enzyme Inhibition :

- mGluR5 Binding Assay : Radioligand displacement (IC50 values < 100 nM reported for analogs) .

- Kinase Profiling : Use ADP-Glo™ assay to measure ATP consumption (e.g., IC50 of 1.2 µM for JAK2 inhibition) .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells .

Q. Advanced Research Focus

- Target Selection : Prioritize receptors with deep hydrophobic pockets (e.g., mGluR5) that accommodate the methylpyridine group .

- Docking Workflow :

- Protein Preparation : Use AutoDock Tools to add hydrogens and assign charges.

- Grid Generation : Focus on allosteric binding sites (e.g., mGluR5 transmembrane domain).

- Pose Ranking : Select poses with lowest ∆G (e.g., -9.2 kcal/mol) and hydrogen bonds to Thr789 .

Q. Validation :

- Mutagenesis Studies : Confirm critical residues (e.g., Thr789Ala mutation reduces binding affinity by 10-fold) .

What analytical techniques are critical for assessing the stability of this compound under varying pH conditions?

Q. Basic Research Focus

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed imidazole at pH < 3).

- Mass Spectrometry : Identify oxidative byproducts (e.g., m/z +16 for hydroxylation) .

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks; >90% purity retained at pH 7.4 .

Q. Advanced Application :

- NMR Relaxometry : Quantifies molecular mobility changes in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.